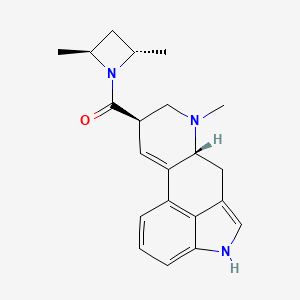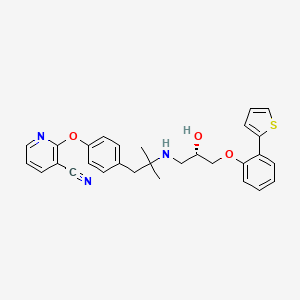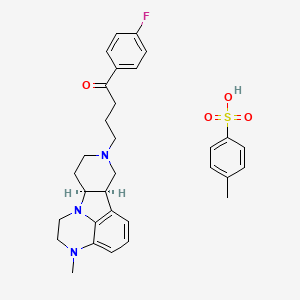
Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY-402913 is a novel class of selective multidrug resistance protein (MRP1) inhibitor. reverses drug resistance to MRP1 substrates, such as doxorubicin, in HeLa-T5 cells (EC(50)=0.90 microM), while showing no inherent cytotoxicity. LY 402913 also shows selectivity ( approximately 22-fold) against the related transporter, P-glycoprotein, in HL60/Adr and HL60/Vinc cells. Finally, when dosed in combination with the oncolytic MRP1 substrate vincristine, LY 402913 delays the growth of MRP1-overexpressing tumors in vivo.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Their Bioactivities
Benzeneacetamide derivatives are often involved in the formation of heterocyclic compounds like quinoxalines, quinazolines, and quinolines, which have a wide range of applications in medicinal chemistry. Quinoxalines, for example, are investigated for their antitumoral properties and are used as dyes, pharmaceuticals, and antibiotics such as echinomycin and levomycin (Pareek & Kishor, 2015). Quinolines are known for their broad spectrum of bioactivity, serving as core templates in drug design due to their substantial efficacies for future drug development (Ajani, Iyaye, & Ademosun, 2022).
Synthesis of Heterocyclic Compounds
The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with a variety of electrophilic reagents showcases the versatile synthetic utilities of these compounds. These synthesized compounds find relevance in various biological applications, highlighting their significance in the field of medicinal chemistry (Ibrahim, 2011).
Role in CNS Drug Synthesis
Benzeneacetamide derivatives are identified as functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. This is critical as CNS disorders are on the rise, and current drugs often have adverse effects such as addiction, tolerance, and physical dependence. Identifying new functional chemical groups for CNS drugs is, therefore, of paramount importance (Saganuwan, 2017).
Anticorrosive Applications
Beyond medicinal chemistry, quinoline and its derivatives, including those from benzeneacetamide, are widely used as anticorrosive materials. They exhibit effective corrosion inhibition due to their high electron density, forming stable chelating complexes with surface metallic atoms through coordination bonding. This signifies their industrial importance and potential in materials science (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potential in Drug Design
The therapeutic potential of functionalized quinoline motifs is substantial. Quinoline and benzimidazole analogues are investigated in clinical trials for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The synthesis of biologically active quinolines containing benzimidazole derivatives reflects the immense potential of these compounds in developing therapeutically active agents (Salahuddin et al., 2023).
Eigenschaften
CAS-Nummer |
334970-65-9 |
|---|---|
Produktname |
Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)- |
Molekularformel |
C28H24ClN3O6 |
Molekulargewicht |
533.97 |
IUPAC-Name |
2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24ClN3O6/c1-15-24-27(38-31-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)26(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |
InChI-Schlüssel |
VHYMJFJCXJXINF-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY-402913; LY 402913; LY402913. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)
![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)






